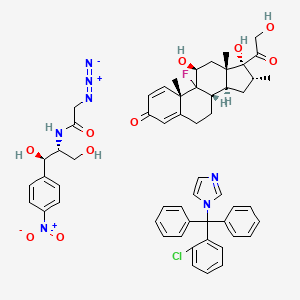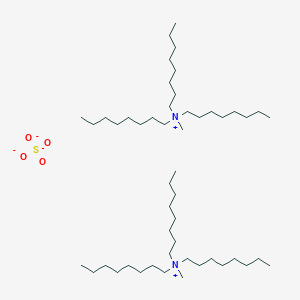
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and laboratory applications due to its ability to alter surface tension and interact with different chemical species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate typically involves the reaction of N-methyl-N,N-dioctyloctan-1-aminium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves:
- Dissolving N-methyl-N,N-dioctyloctan-1-aminium chloride in an appropriate solvent.
- Adding sulfuric acid slowly while maintaining the temperature to avoid decomposition.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The sulfate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonium salts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various ammonium salts.
Wissenschaftliche Forschungsanwendungen
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell lysis buffers and as a surfactant in various biological assays.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate involves its interaction with cell membranes and other biological structures. The compound disrupts lipid bilayers, leading to cell lysis. It also acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is unique due to its sulfate anion, which imparts distinct properties compared to its chloride and bromide counterparts. The sulfate group enhances its solubility in water and its effectiveness as a surfactant.
Eigenschaften
CAS-Nummer |
76841-73-1 |
|---|---|
Molekularformel |
C50H108N2O4S |
Molekulargewicht |
833.5 g/mol |
IUPAC-Name |
methyl(trioctyl)azanium;sulfate |
InChI |
InChI=1S/2C25H54N.H2O4S/c2*1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h2*5-25H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
QYQXCUGHLJZLMP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


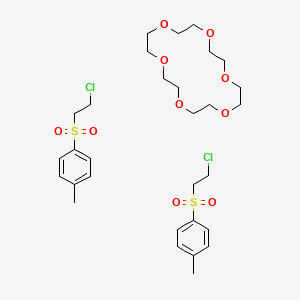
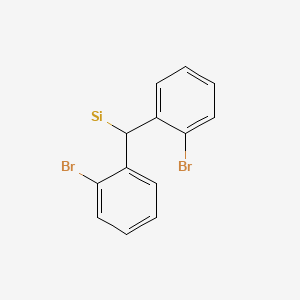

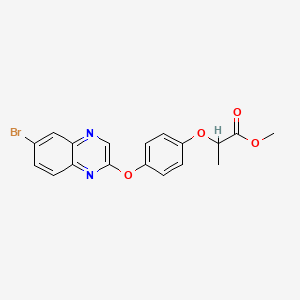

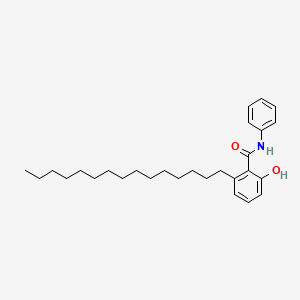



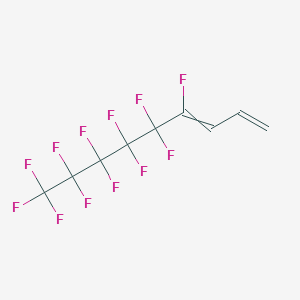
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)

